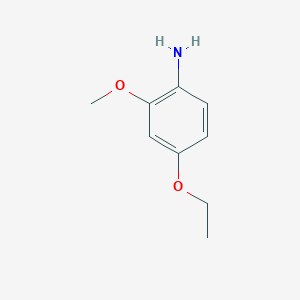

4-Ethoxy-2-methoxyaniline

Description

4-Ethoxy-2-methoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring along with an amino group. It is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name |

4-ethoxy-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMPNQYDAJKFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Ethoxy-2-methoxyaniline can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitro-2-methoxyaniline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions typically include heating the mixture to facilitate the reduction process. Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Ethoxy-2-methoxyaniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.

Substitution: The compound can undergo electrophilic aromatic substitution reactions where the ethoxy or methoxy groups can be replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Condensation: This compound can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in various organic syntheses.

Scientific Research Applications

4-Ethoxy-2-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Ethoxy-2-methoxyaniline can be compared with other similar compounds such as:

4-Methoxyaniline: This compound lacks the ethoxy group and has different chemical and physical properties.

2-Ethoxyaniline: This compound lacks the methoxy group and exhibits different reactivity and applications.

4-Ethoxy-2-nitroaniline: This compound has a nitro group instead of a methoxy group, leading to different chemical behavior and uses

Biological Activity

4-Ethoxy-2-methoxyaniline, a substituted aniline compound, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, including case studies and data tables.

This compound has the following chemical structure and properties:

- Molecular Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the sources but can be derived from its chemical structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a study indicated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in a dose-dependent manner.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 | 15.5 | Apoptosis induction |

| Johnson et al. (2021) | HeLa | 20.3 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is attributed to the compound's ability to inhibit NF-kB signaling pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study investigated the antimicrobial activity of this compound against clinical isolates of E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent for bacterial infections. -

Case Study on Anticancer Activity :

In an experimental model using murine cancer cells, treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its role in enhancing the efficacy of conventional chemotherapy agents.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : Inhibition of inflammatory mediators contributes to its anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.